Montirelin

Vue d'ensemble

Description

Montirelin, également connu sous le nom d’analogue de l’hormone de libération de la thyrotropine, est un composé synthétique qui mime l’action de l’hormone de libération de la thyrotropine. L’hormone de libération de la thyrotropine est une hormone tripeptidique produite dans l’hypothalamus qui stimule la libération de l’hormone stimulant la thyroïde de l’hypophyse antérieure. This compound est plus puissant et a une durée d’action plus longue que l’hormone de libération de la thyrotropine et a été étudié pour ses effets thérapeutiques potentiels dans divers troubles neurologiques et cognitifs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Montirelin est synthétisé par une série de réactions de couplage peptidique. La synthèse implique généralement les étapes suivantes :

Protection des groupes aminés : Les groupes aminés des acides aminés de départ sont protégés à l’aide de groupes protecteurs appropriés tels que le tert-butyloxycarbonyle (Boc) ou le fluorenylméthyloxycarbonyle (Fmoc).

Couplage peptidique : Les acides aminés protégés sont couplés à l’aide de réactifs de couplage peptidique tels que la dicyclohexylcarbodiimide (DCC) ou le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC) en présence d’un additif de couplage comme l’hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs sont éliminés dans des conditions acides ou basiques pour donner la séquence peptidique souhaitée.

Purification : Le peptide brut est purifié à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction, l’utilisation de synthétiseurs peptidiques automatisés et des techniques de purification à grande échelle pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Montirelin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des liaisons disulfures entre les résidus de cystéine.

Réduction : Les réactions de réduction peuvent rompre les liaisons disulfures, les reconvertissant en groupes thiols.

Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.

Principaux produits formés

Oxydation : Formation de peptides liés par des liaisons disulfures.

Réduction : Formation de peptides contenant des thiols libres.

Substitution : Formation de peptides modifiés avec de nouveaux groupes fonctionnels.

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Applications De Recherche Scientifique

Neuroprotective Effects

Montirelin has been studied for its neuroprotective properties, particularly in conditions involving disturbances of consciousness. A study demonstrated that this compound significantly improved recovery from coma induced by head concussion and narcosis in animal models. The compound was shown to shorten the recovery time for motor activity and reflexes compared to traditional thyrotropin-releasing hormone, indicating its potential as a more effective treatment option in acute neurological conditions .

Treatment of Disturbances of Consciousness

This compound is being investigated as a treatment for disturbances of consciousness, such as those resulting from traumatic brain injuries or drug overdoses. In repeated dose toxicity studies on rats, this compound was administered intravenously over 26 weeks with no significant adverse effects observed at lower doses, supporting its safety profile for chronic use . The no-observed-adverse-effect level (NOAEL) was determined to be 0.02 mg/kg, indicating a favorable therapeutic window .

Role in Sleep Regulation

Research has indicated that this compound may play a role in sleep regulation. In studies involving mice, this compound administration resulted in increased wakefulness, suggesting its potential utility in treating sleep disorders . The mechanism appears to involve the excitation of histaminergic neurons, which are crucial for promoting arousal and wakefulness.

Cardiovascular Applications

This compound's effects on cardiovascular health have also been explored. It has been shown to influence heart rate and blood pressure regulation through its action on the central nervous system. This property may be beneficial in managing conditions like orthostatic hypotension or other autonomic dysfunctions .

Metabolic Implications

The compound has implications for metabolic health as well. Studies have indicated that this compound can affect thyroid hormone levels, which are critical for metabolism regulation. Its ability to stimulate thyroid activity could be leveraged in treating hypothyroid conditions or metabolic syndromes .

Data Tables and Case Studies

Mécanisme D'action

Montirelin exerce ses effets en se liant aux récepteurs de l’hormone de libération de la thyrotropine dans le cerveau. Cette liaison active les canaux cationiques non sélectifs et l’échange sodium/calcium électrogène, ce qui entraîne une dépolarisation des neurones. This compound module également la libération de neurotransmetteurs tels que l’histamine, qui joue un rôle clé dans la promotion de l’éveil et de la vigilance .

Comparaison Avec Des Composés Similaires

Montirelin est comparé à d’autres analogues de l’hormone de libération de la thyrotropine tels que :

Protirelin : Un autre analogue de l’hormone de libération de la thyrotropine ayant des effets similaires, mais une durée d’action plus courte.

Taltirelin : Un analogue plus puissant et ayant une durée d’action plus longue que l’hormone de libération de la thyrotropine, mais avec des propriétés pharmacocinétiques différentes.

Unicité

L’unicité de this compound réside dans sa combinaison de puissance, de stabilité et de durée d’action plus longue par rapport à d’autres analogues de l’hormone de libération de la thyrotropine. Cela en fait un composé précieux pour les applications thérapeutiques et de recherche .

Activité Biologique

Montirelin, also known as CG-3703, is a synthetic analog of thyrotropin-releasing hormone (TRH) that has garnered attention for its potential therapeutic applications, particularly in neurological and psychiatric disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound acts primarily through the modulation of neurotransmitter systems in the central nervous system (CNS). It is known to stimulate the release of several neuropeptides and neurotransmitters, including:

- Thyroid-stimulating hormone (TSH) : this compound enhances TSH release from the anterior pituitary gland, which subsequently influences thyroid hormone levels.

- Histamine : Studies have shown that this compound can activate histaminergic neurons in the tuberomamillary nucleus (TMN), promoting wakefulness and arousal. This effect is mediated through non-selective cation channels and electrogenic Na+/Ca2+ exchange mechanisms .

- Melatonin : Research indicates that this compound may influence melatonin synthesis in certain cell lines, suggesting a role in circadian rhythm regulation .

Efficacy in Clinical Studies

This compound has been investigated for its efficacy in various clinical settings. Notably:

- Phase II Trials : In a study involving patients with disturbances of consciousness, administration of 0.5 mg this compound over 14 days resulted in a 73% improvement in global clinical state ratings .

- Safety and Tolerability : A Phase I evaluation demonstrated that this compound was safe and well-tolerated among participants, with a favorable side effect profile .

Summary of Clinical Findings

| Study Phase | Participants | Dosage | Outcome |

|---|---|---|---|

| Phase I | 34 | N/A | Safety and tolerability established |

| Phase II | 60 | 0.5 mg/day for 14 days | 73% improvement in clinical state |

| Phase III | 240 | N/A | Similar positive results as Phase II |

Toxicity Studies

Toxicity assessments have provided insights into the safety profile of this compound. A single-dose toxicity study indicated that doses exceeding 50 mg/kg could lead to tremors in animal models, while higher doses resulted in decreased locomotor activity . A five-week intravenous toxicity study further confirmed these findings but also indicated that lower doses were generally well tolerated .

Case Studies and Research Findings

Several case studies have explored the effects of this compound on specific conditions:

- Cognitive Dysfunction : In patients with cognitive impairments, this compound has shown potential benefits by enhancing cognitive functions through its neuroprotective properties.

- Seizures : Animal models have demonstrated that this compound possesses anticonvulsant properties, offering promise for treating seizure disorders .

Propriétés

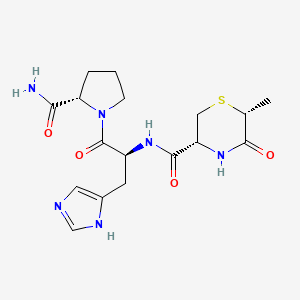

IUPAC Name |

(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMQGIMHQPMEB-IXOXFDKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034132 | |

| Record name | Montirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90243-66-6 | |

| Record name | Montirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90243-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Montirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090243666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MUJ6YYUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.